Isoxazole, 4-chloro-3,5-diphenyl-
Description
4-Chloro-3,5-diphenylisoxazole is a halogenated isoxazole derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The 3- and 5-positions are substituted with phenyl groups, while the 4-position bears a chlorine atom. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
The chlorine substituent likely enhances electrophilicity and influences intermolecular interactions, such as halogen bonding, which can affect crystallization and biological activity.
Properties
CAS No. |
10557-79-6 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
4-chloro-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QKDLVLKLRRQFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Observations :
- Halogen Effects : Chlorine in 4-chloro-3,5-diphenylisoxazole may improve thermal stability compared to fluorine analogs (e.g., 3,5-bis(4-fluorophenyl)isoxazole), as halogens with higher atomic weights often enhance intermolecular interactions .
- Aromatic Substituents : Phenyl groups increase steric bulk and lipophilicity compared to methyl or sulfoxide substituents, as seen in dimethylisoxazole derivatives .
- Nitro vs. Chlorine : Nitro-substituted analogs (e.g., compound 13h) exhibit higher polarity and lower lipophilicity, which may limit bioavailability compared to chloro derivatives .
Crystallographic and Conformational Properties
- This suggests that the chloro and phenyl groups in the target compound may adopt similar arrangements, influencing packing efficiency and solubility .
- 3,5-Bis(4-fluorophenyl)isoxazole: Crystallizes in triclinic symmetry (P̄1 space group) with two independent molecules per asymmetric unit.
Preparation Methods
Trichloroisocyanuric Acid (TCCA)-Mediated One-Pot Synthesis
A streamlined protocol employs TCCA as both an oxidizing and chlorinating agent. Chalcone derivatives react with hydroxylamine hydrochloride in ethanol at ambient temperature, followed by TCCA-mediated cyclization and chlorination. For example, 3,5-diphenylisoxazole forms in 85% yield under these conditions. Introducing a chloro substituent at the 4-position necessitates either:
- Chlorinated chalcone precursors : Substituted chalcones with a para-chloro group on one aryl ring.
- Post-cyclization electrophilic chlorination : Treatment of 3,5-diphenylisoxazole with chlorine donors like $$ \text{SO}2\text{Cl}2 $$ or $$ \text{NCS} $$.
Optimization Data :
Halogenation Strategies for Isoxazole Functionalization
Electrophilic Aromatic Substitution
Direct chlorination of pre-formed 3,5-diphenylisoxazole using chlorinating agents introduces the 4-chloro substituent. Key agents include:
- Sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) : Reacts at the electron-rich 4-position of the isoxazole ring.
- N-Chlorosuccinimide (NCS) : Requires Lewis acid catalysts (e.g., $$ \text{FeCl}_3 $$) for regioselectivity.
Representative Protocol :
- Dissolve 3,5-diphenylisoxazole (1.0 equiv) in dry $$ \text{CH}2\text{Cl}2 $$.
- Add $$ \text{SO}2\text{Cl}2 $$ (1.2 equiv) dropwise at 0°C.
- Stir for 6 hours, then quench with $$ \text{Na}2\text{S}2\text{O}_3 $$.
- Isolate via column chromatography (hexane/ethyl acetate).
Palladium-catalyzed cross-coupling enables precise introduction of chloroaryl groups. This method is ideal for constructing asymmetrical 3,5-diarylisoxazoles.
Bromoisoxazole Intermediate Synthesis
- Bromination : Methyl 5-phenylisoxazole-3-carboxylate undergoes bromination at the 4-position using $$ \text{NBS} $$ or $$ \text{Br}_2 $$.
- Suzuki Coupling : React 4-bromo-5-phenylisoxazole with chlorophenylboronic acid under Pd(PPh$$3$$)$$4$$ catalysis.
Example :
- 4-Bromo-5-phenylisoxazole + 4-chlorophenylboronic acid → 4-chloro-3,5-diphenylisoxazole.
- Yield: 65–78%.
Comparative Analysis of Synthetic Routes
Advantages :
- TCCA route : Short reaction time, one-pot convenience.
- Suzuki coupling : High regioselectivity, compatible with diverse boronic acids.
Limitations :
- Post-cyclization chlorination requires stringent anhydrous conditions.
- Suzuki coupling necessitates expensive palladium catalysts.
Structural Characterization and Validation
Spectroscopic Data
Melting Point and Crystallography
- Melting point : 141–142°C (lit. 141°C).
- X-ray diffraction : Confirms planar isoxazole ring and chloro substitution at C4.
Industrial-Scale Considerations
Patent WO2005123701A1 details a scalable process for diarylisoxazoles using cost-effective amines (e.g., pyrrolidine) and hydroxylamine. Critical parameters include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-3,5-diphenylisoxazole, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted nitriles or carbonyl derivatives with hydroxylamine. For example, describes refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol and glacial acetic acid under reduced pressure . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), catalyst choice (acetic acid vs. pyridine), and reaction time (4–12 hours) to maximize yield. Statistical design of experiments (DoE), such as factorial designs, can systematically identify optimal conditions by testing variables like temperature, molar ratios, and solvent systems .
Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of 4-chloro-3,5-diphenylisoxazole?
- Methodological Answer :
- IR Spectroscopy : The carbonyl (C=O) stretch in isoxazole derivatives typically appears at ~1710 cm⁻¹, distinguishing it from other heterocycles. highlights the use of IR to confirm ring formation by detecting CO absorption bands .
- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments. For example, multiplet signals at δ7.2–7.8 ppm correspond to phenyl groups, while singlet peaks (e.g., δ6.1 ppm) indicate amino or chloro substituents . ¹³C NMR further confirms substitution patterns via carbon chemical shifts.
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-chloro-3,5-diphenylisoxazole in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For instance, discusses using reaction path search algorithms to predict regioselectivity in cycloaddition or nucleophilic substitution reactions . Software tools like Gaussian or ORCA simulate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Coupling computational predictions with experimental validation (e.g., kinetic studies) refines accuracy .
Q. What strategies resolve contradictions in reported spectral or biological activity data for isoxazole derivatives?
- Methodological Answer : Discrepancies may arise from isomerism, impurities, or solvent effects. For example, notes that IR absorption at 1660 cm⁻¹ vs. 1710 cm⁻¹ could indicate alternative isomeric structures (e.g., 4a vs. 5a) . To address this:
- Perform column chromatography to isolate pure isomers.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Cross-validate with computational spectral simulations (e.g., ACD/Labs NMR Predictor).
Q. How can researchers design experiments to detect and quantify byproducts in 4-chloro-3,5-diphenylisoxazole synthesis?
- Methodological Answer : Advanced chromatographic techniques, such as HPLC-MS or GC-MS, separate and identify low-concentration byproducts. For example, emphasizes using chemical software to analyze chromatographic data and predict fragmentation patterns . Isotopic labeling (e.g., ¹³C tracing) or kinetic studies can trace byproduct formation pathways.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
